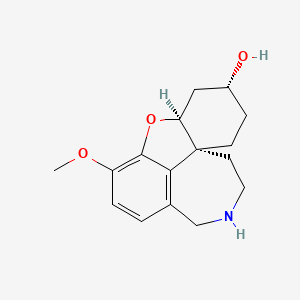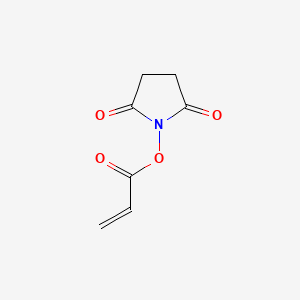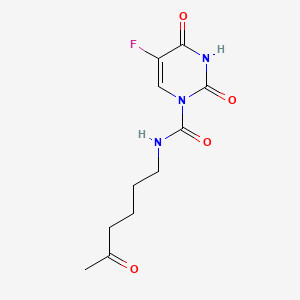
Oxypaeoniflorin
Übersicht
Beschreibung
Oxypaeoniflorin ist eine Monoterpenglykosidverbindung, die aus den Wurzeln von Pflanzen der Familie der Paeoniaceae isoliert wird, wie z. B. Paeonia lactiflora . Es ist bekannt für seine vielfältigen Bioaktivitäten, darunter antioxidative, entzündungshemmende und neuroprotektive Wirkungen .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
This compound kann aus den Wurzeln von Paeonia lactiflora gewonnen werden, indem eine Kombination aus Lösungsmittelextraktion und chromatographischen Techniken eingesetzt wird . Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, um rohe Extrakte zu erhalten, gefolgt von der Reinigung mittels Säulenchromatographie .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die großtechnische Extraktion aus pflanzlichen Quellen. Der Prozess umfasst die Ernte der Wurzeln, das Trocknen und das Mahlen zu einem feinen Pulver. Das pulverisierte Wurzelmaterial wird dann einer Lösungsmittelextraktion unterzogen, und der resultierende Extrakt wird mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um reines this compound zu erhalten .
Wissenschaftliche Forschungsanwendungen
Oxypaeoniflorin has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Oxypaeoniflorin, a natural product derived from Radix Paeoniae Rubra and Radix Paeoniae Alba, has been found to have protective effects on advanced glycation end product-induced damage in mesangial cells
Mode of Action
This compound’s mode of action is complex and involves multiple pathways. It has been reported to inhibit the activity of NF-κB and expression of NF-κB p65 through blocking phosphorylation of IκBa, thus affecting the proliferation of human gastric cell SGC-7901 and Melanoma A375 . It also down-regulates the expressions of mitochondrial membrane potential-9 (MMP-9) and extracellular-regulated protein kinases (ERK) in HepG2 and Bel-7402 cells but up-regulates the expression of E-cad .
Biochemical Pathways
This compound is a monoterpene glycoside, and its biosynthesis pathway can be divided into three stages. The universal precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized in the first stage .
Pharmacokinetics
The pharmacokinetic characteristics of this compound have been studied in cerebral ischemia–reperfusion (CIR) rats and normal rats . The parameters calculated include the half-life (t1/2), the area under curve of the concentration–time (AUC), the mean residence time (MRT), apparent volume of distribution (Vz), and the clearance (CL). The Vz of this compound, the t1/2 of this compound, and the MRT of this compound increased in the CIR rats versus the normal rats .
Result of Action
This compound has been found to have a variety of effects at the molecular and cellular level. It has been reported to have promising anticancer activities on diverse tumors/cancers (e.g., liver cancer, gastric cancer, breast cancer, lung cancer, pancreatic cancer, colorectal cancer, glioma, bladder cancer, and leukemia) . It inhibits tumor cell proliferation and neovascularization, induces apoptosis, and inhibits tumor invasion and metastasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the annual average temperature, annual precipitation, annual sunshine duration, annual total solar radiation, and soil type of the plant habitat can affect the paeoniflorin content . These factors can potentially influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
Oxypaeoniflorin plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage . Additionally, this compound interacts with inflammatory mediators like nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2), inhibiting their activity and thus exerting anti-inflammatory effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to protect neuronal cells from oxidative stress-induced apoptosis by upregulating antioxidant enzymes and downregulating pro-apoptotic factors . In immune cells, this compound reduces the production of pro-inflammatory cytokines, thereby modulating the immune response . Furthermore, it affects cell signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of NF-κB, a key regulator of inflammation and immune response . This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing inflammation. This compound also enhances the activity of antioxidant enzymes, which helps in mitigating oxidative stress . Additionally, it modulates gene expression by influencing signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity over extended periods . Long-term exposure to this compound in cell cultures has demonstrated sustained anti-inflammatory and antioxidant effects, with no significant degradation observed . In vivo studies have also indicated that this compound retains its therapeutic properties over time, contributing to its potential as a long-term treatment option .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant neuroprotective and anti-inflammatory effects without any adverse reactions . At higher doses, some studies have reported potential toxicity, including liver and kidney damage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage . Additionally, this compound affects the metabolism of inflammatory mediators by inhibiting enzymes like COX-2 and modulating the NF-κB pathway . These interactions contribute to its overall therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is believed to interact with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . This targeted distribution enhances its efficacy in reducing oxidative stress and inflammation.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The precise subcellular localization enhances its ability to modulate cellular processes effectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxypaeoniflorin can be extracted from the roots of Paeonia lactiflora using a combination of solvent extraction and chromatographic techniques . The extraction process typically involves the use of solvents such as methanol or ethanol to obtain crude extracts, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the roots, drying, and grinding them into a fine powder. The powdered roots are then subjected to solvent extraction, and the resulting extract is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxypaeoniflorin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: This compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch unter bestimmten Bedingungen Reduktionsreaktionen eingehen.
Substitution: Substitutionsreaktionen unter Beteiligung von this compound können zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden für Reduktionsreaktionen verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege. Es aktiviert den Sirt1/Foxo1-Signalweg, der eine entscheidende Rolle bei der zellulären Stressantwort und Langlebigkeit spielt . Zusätzlich moduliert this compound die Aktivität des Nuclear Factor kappa B (NF-κB), ein wichtiger Regulator der Entzündung und Immunantwort .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Paeoniflorin: Ein weiteres Monoterpenglykosid mit ähnlichen Bioaktivitäten, aber unterschiedlichen molekularen Zielstrukturen.
Albiflorin: Eine Verbindung mit ähnlichen pharmakokinetischen Eigenschaften, aber unterschiedlichen therapeutischen Wirkungen.
Benzoyloxypaeoniflorin: Ein Derivat mit erhöhter Bioverfügbarkeit und Potenz.
Einzigartigkeit
This compound ist aufgrund seiner spezifischen Aktivierung des Sirt1/Foxo1-Signalwegs und seiner starken antioxidativen Eigenschaften einzigartig . Seine einzigartige molekulare Struktur trägt ebenfalls zu seinem einzigartigen pharmakokinetischen Profil und seinem therapeutischen Potenzial bei .
Eigenschaften
IUPAC Name |
[6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-20-8-22(30)13-6-23(20,33-18-16(28)15(27)14(26)12(7-24)32-18)21(13,19(34-20)35-22)9-31-17(29)10-2-4-11(25)5-3-10/h2-5,12-16,18-19,24-28,30H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHVXNVDFYXLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959855 | |
| Record name | [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39011-91-1 | |
| Record name | NSC258310 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1206992.png)

![6-([5-Quinolylamino]methyl)-2,4-diamino-5-methylpyrido[2,3-D]pyrimidine](/img/structure/B1206996.png)
![7-Nitro-5-indeno[1,2-b]pyridinone](/img/structure/B1206998.png)
![5-[3-[2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenoxy]propyl]-3-propyl-isoxazole](/img/structure/B1206999.png)

![4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene](/img/structure/B1207001.png)






